Pyruvate kinase M2 (PKM2) inhibitors are a class of chemical compounds designed to inhibit the activity of the PKM2 enzyme. PKM2 is a key regulator of the Warburg effect, a metabolic phenomenon characterized by increased glucose uptake and lactate production in cancer cells even in the presence of oxygen []. This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation. Inhibiting PKM2 activity can disrupt this metabolic reprogramming, potentially leading to cancer cell death or sensitization to other therapeutic interventions.
Pkm2-IN-1 is a small molecule inhibitor specifically targeting pyruvate kinase M2, a key enzyme involved in the glycolytic pathway. Pyruvate kinase M2 plays a crucial role in cancer metabolism, where it is often expressed in its dimeric form, facilitating the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This compound has garnered interest due to its potential therapeutic applications in oncology, particularly in inhibiting tumor growth and altering metabolic pathways that are dysregulated in cancer cells.
Pkm2-IN-1 is classified as a pyruvate kinase activator. It is synthesized from various chemical precursors through complex organic reactions. The compound's development is rooted in the understanding of pyruvate kinase isoforms, particularly the M2 variant, which is predominantly expressed in cancer cells and plays a pivotal role in metabolic reprogramming associated with tumorigenesis.
The synthesis of Pkm2-IN-1 typically involves multi-step organic synthesis techniques. While specific proprietary methods may not be publicly disclosed, general approaches include:
Pkm2-IN-1 possesses a unique molecular structure that allows it to interact specifically with pyruvate kinase M2. The compound's structure can be characterized by:
Pkm2-IN-1 primarily functions through competitive inhibition of pyruvate kinase M2. The mechanism involves:
The mechanism of action for Pkm2-IN-1 involves several key steps:
Pkm2-IN-1 exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Pkm2-IN-1 has significant potential applications in scientific research and clinical settings:
The mammalian pyruvate kinase family comprises four isoforms: PKL (liver), PKR (erythrocytes), PKM1 (muscle/brain), and PKM2 (embryonic/proliferating tissues). These isoforms derive from two genes: PKLR (encoding PKL/PKR) and PKM (encoding PKM1/PKM2 via mutually exclusive exons 9 and 10) [4] [6]. Structurally, PKM1 and PKM2 share 98% amino acid identity but diverge at a 22-residue segment encoded by exon 10 in PKM2. This segment alters the allosteric regulation and oligomerization behavior:
Table 1: Pyruvate Kinase Isoform Characteristics
Isoform | Gene | Tissue Distribution | Oligomeric State | Key Regulators |
---|---|---|---|---|
PKM1 | PKM | Skeletal muscle, heart, brain | Stable tetramer | None (constitutively active) |
PKM2 | PKM | Embryonic cells, tumors, kidney | Tetramer ⇄ Dimer | FBP, tyrosine phosphorylation |
PKL | PKLR | Liver, kidney | Tetramer | FBP, phosphorylation |
PKR | PKLR | Erythrocytes | Tetramer | FBP |
This structural plasticity enables PKM2 to adapt metabolic output to biosynthetic demands, a feature absent in PKM1 [6] [10].
In cancer cells, PKM2 drives the Warburg effect—aerobic glycolysis characterized by lactate production despite oxygen availability. However, its role extends beyond lactate generation:
PKM2-IN-1 exploits this dependency by inhibiting PKM2’s enzymatic activity, forcing cancer cells into metabolic crisis [1] [9].
The metabolic function of PKM2 hinges on its oligomeric equilibrium:
Table 2: Regulators of PKM2 Oligomerization
State | Activators/Stabilizers | Inhibitors/Promoters | Functional Consequence |
---|---|---|---|
Tetramer | FBP, serine, TEPP-46 | — | Enhanced glycolysis, ATP production |
Dimer | — | Tyrosine phosphorylation (Y105), ROS, LPA | Metabolic intermediates for biosynthesis |
Allosteric inhibitors like PKM2-IN-1 (IC₅₀ = 2.95 μM) lock PKM2 in the inactive dimeric state, exacerbating metabolite accumulation but crippling proliferative capacity in cancer cells [1] [9].
PKM2’s non-canonical roles contribute to tumor progression independently of glycolysis:
Table 3: Non-Metabolic Functions of PKM2
Function | Binding Partners | Target Genes/Proteins | Biological Outcome |
---|---|---|---|
Transcriptional coactivation | HIF-1α, p65 NF-κB | VEGF, LDHA, GLUT1 | Angiogenesis, glycolysis |
Protein kinase | β-catenin, STAT3, histone H3 | Cyclin D1, MYC | Cell cycle progression |
Protein-protein interaction | Oct-4, A-Raf | — | Stemness, MAPK signaling |
PKM2-IN-1 indirectly suppresses these functions by sequestering PKM2 in the cytosol, inhibiting nuclear translocation [1] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7